ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate

Physicochemical properties ADME drug design

Medicinal chemistry programs targeting infectious diseases require building blocks with precise substitution patterns to access patented chemical space. This 4-nitroimidazole derivative offers a unique combination of an N-ethyl group and a modifiable ethyl ester at the 2-position, which simpler analogs lack. - **Key Utility**: Direct intermediate for antitubercular agents as claimed in patent literature; the ester enables hydrolysis/amidation SAR studies. - **Physicochemical Profile**: XLogP = 1, TPSA = 89.9 Ų - balances permeability and solubility for probe development. - **Supply**: Solid, room-temperature stable, available at ≥97% purity for R&D to kilo-lab scale.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
CAS No. 683815-48-7
Cat. No. B3150112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate
CAS683815-48-7
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1C(=O)OCC)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O4/c1-3-10-5-6(11(13)14)9-7(10)8(12)15-4-2/h5H,3-4H2,1-2H3
InChIKeyVVRYUYMABGDVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Ethyl-4-Nitro-1H-Imidazole-2-Carboxylate Specifications


Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate is a heterocyclic building block belonging to the 4-nitroimidazole class, characterized by an ethyl ester at the 2-position and an N-ethyl group on the imidazole core [1]. It is a solid compound with a molecular weight of 213.19 g/mol and a molecular formula of C₈H₁₁N₃O₄, and it is typically supplied with a minimum purity specification of 97% or 98% for research and development applications . This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting infectious diseases, due to the presence of both a reducible nitro group and a modifiable carboxylate ester [2].

1
Nitroimidazole building block for medicinal chemistry and probe synthesis
2
Reducible nitro group enables amine functionalization for conjugation
3
2‑Ethyl carboxylate ester provides a derivatization handle (hydrolysis/amidation)
4
Supplied with ≥97% purity for consistent research use

Non-Interchangeability with 4-Nitroimidazole Analogs


Direct substitution of this compound with other commercially available 4-nitroimidazole derivatives (e.g., 1-methyl-4-nitroimidazole, 1-ethyl-4-nitroimidazole, or the 5-nitro positional isomer) is not scientifically valid due to the specific combination of N-ethyl and 2-ethyl carboxylate substituents [1]. This unique substitution pattern dictates its physicochemical properties, such as a calculated XLogP of 1 and a topological polar surface area (TPSA) of 89.9 Ų, which directly influence membrane permeability and solubility . Furthermore, patent literature indicates that 1-substituted-4-nitroimidazole-2-carboxylates are specifically claimed as intermediates for high-value antitubercular agents, a synthetic utility not provided by simpler or unsubstituted analogs [2]. The presence of the ester at the 2-position offers a critical handle for further derivatization via hydrolysis or amidation, which is absent in molecules like 1-ethyl-4-nitroimidazole (CAS 13230-05-2) [3].

! N‑ethyl + 2‑ethyl carboxylate combination yields distinct XLogP and TPSA profiles that simpler 1‑ethyl‑4‑nitroimidazole lacks.
! Ester handle is absent in analogs such as 1‑ethyl‑4‑nitroimidazole, precluding hydrolysis/amidation derivatization.
! Patented antitubercular intermediate utility is not shared by unsubstituted 4‑nitroimidazole analogs.

Comparative Evidence for Ethyl 1-Ethyl-4-Nitro-1H-Imidazole-2-Carboxylate


Lipophilicity vs. 1-Ethyl-4-Nitroimidazole

The presence of the ethyl carboxylate group at the 2-position markedly alters the compound's lipophilicity compared to a simpler 4-nitroimidazole scaffold . This difference is quantifiable through the calculated partition coefficient (XLogP), which is a key determinant of membrane permeability and in vivo distribution [1].

Lipophilicity
Reported
XLogP 1.0 (target) vs. simpler 1‑ethyl‑4‑nitroimidazole (predicted higher XLogP)
Supports distinct partitioning and membrane interaction context
In silico prediction; experimental verification advised
Physicochemical properties ADME drug design

Polar Surface Area vs. 1-Ethyl-4-Nitroimidazole

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 89.9 Ų, a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration . This is a significant departure from analogs like 1-ethyl-4-nitroimidazole, which, lacking the ester moiety, would have a substantially lower TPSA, potentially leading to different bioavailability and off-target profiles if used in a similar chemical series [1].

TPSA
Class-level
89.9 Ų (target) vs. lower expected TPSA for comparator without ester
Permeability/drug‑likeness profile may differ
Class‑level inference; source‑specific review needed
Physicochemical properties drug-likeness permeability

Patented Antitubercular Intermediate

Patent literature explicitly identifies 1-substituted-4-nitroimidazole compounds with a 2-carboxylate group as valuable intermediates for synthesizing antitubercular agents [1]. The process described yields these compounds in high purity and high yield (85.2% yield demonstrated for a closely related 2,5-dibromo-4-nitroimidazole derivative in the same patent family), highlighting the industrial viability of this core scaffold [2]. This is a direct, documented application not claimed for simpler 4-nitroimidazole derivatives without the ester handle.

Synthetic Utility
Method context
Patented as intermediate for antitubercular agents; related scaffold achieved 85.2% yield
Validated entry point for TB‑focused medicinal chemistry
Patent example; transferability to other protocols requires validation
Organic synthesis pharmaceutical intermediates tuberculosis

Commercial Availability & Purity

This compound is commercially available from multiple reputable vendors with defined purity specifications of 97% (AKSci) and 98% (Leyan), ensuring a reliable and consistent supply for research purposes . In contrast, closely related analogs like ethyl 1-methyl-4-nitroimidazole-2-carboxylate (CAS N/A) or 1-ethyl-4-nitroimidazole (CAS 13230-05-2) may have more limited vendor availability or require custom synthesis, leading to increased procurement time and cost.

Procurement
Data to verify
Multiple vendors, off‑the‑shelf at ≥97% purity; simpler analogs may require custom synthesis
Reliable supply supports reproducible research
Vendor specification review; verify current lot COA
Vendor specifications purity procurement

Ethyl 1-Ethyl-4-Nitro-1H-Imidazole-2-Carboxylate Applications


Antitubercular Lead Synthesis

This compound is ideally suited as a starting material in medicinal chemistry programs focused on developing novel antitubercular agents. Its inclusion as a key intermediate in a patented process for 1-substituted-4-nitroimidazoles with claimed antitubercular utility provides a strong scientific rationale for its use [1]. The ester group can be hydrolyzed to a carboxylic acid for further functionalization, enabling exploration of structure-activity relationships (SAR) around the 2-position of the imidazole ring.

Activity Probes for Chemical Biology

The reducible nitro group, combined with the modifiable 2-carboxylate handle, makes this compound an excellent scaffold for constructing chemical biology probes [1]. The nitro group can be selectively reduced to an amine under mild conditions, creating a site for attaching fluorophores, biotin, or other reporter tags. The N-ethyl group contributes to a specific calculated lipophilicity (XLogP=1) and TPSA (89.9 Ų) [2], influencing the probe's cellular permeability and subcellular localization.

Scalable Nitroimidazole Synthesis

The patented synthetic methods for this class of compounds emphasize high yields and high purity, making this specific compound a useful benchmark or starting point for process chemistry development [1]. The compound's solid physical form and stability at room temperature facilitate handling in a kilo-lab or pilot plant setting, and its synthesis can be optimized for cost and efficiency using the described 'catch and release' strategies [2].

Application
Selection Property
Validation Focus
Antitubercular lead synthesis
2‑Ester handle for SAR diversification
Intermediate in patented TB synthetic route
Chemical biology probe construction
Reducible nitro + modifiable ester dual functionality
XLogP/TPSA profile for permeability prediction
Scalable process chemistry
Solid form, room‑temperature stability
High‑yield synthetic protocols described in patent
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